molecular formula C17H20ClN3O B2409558 2-(2-Chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-YL)methyl]acetamide CAS No. 1448052-11-6

2-(2-Chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-YL)methyl]acetamide

Cat. No. B2409558
M. Wt: 317.82
InChI Key: XIGONIAAXYPYMV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-YL)methyl]acetamide, also known as CTIM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. CTIM is a potent and selective antagonist of the μ-opioid receptor, which is responsible for mediating the effects of opioids such as morphine and heroin.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

A study explored the spectroscopic and quantum mechanical properties of bioactive benzothiazolinone acetamide analogs, including compounds with structures similar to the one . These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Moreover, their non-linear optical (NLO) activities and intramolecular interactions were investigated. Molecular docking was used to understand the binding interactions with Cyclooxygenase 1 (COX1), where one compound showed the best binding affinity, indicating its potential in ligand-protein interaction studies (Mary et al., 2020).

Neuroprotection Against Japanese Encephalitis

A novel anilidoquinoline derivative, closely related to the chemical structure , was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and an increase in survival in infected mice. This suggests its potential for neuroprotective applications (Ghosh et al., 2008).

Building Blocks for Novel Heterocycles

The chemistry of 2-aminothiophenol, a compound with a structural motif similar to the one , was utilized to synthesize several novel heterocyclic compounds. This study highlights the potential of such compounds as precursors in the synthesis of a variety of heterocyclic structures, demonstrating their versatility in organic synthesis and potential applications in developing new therapeutic agents or material science applications (El-Shaieb, 2007).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-21-16-9-5-3-7-13(16)15(20-21)11-19-17(22)10-12-6-2-4-8-14(12)18/h2,4,6,8H,3,5,7,9-11H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGONIAAXYPYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide

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